molecular formula C6H6N4O B1609292 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 39030-53-0

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B1609292
CAS RN: 39030-53-0
M. Wt: 150.14 g/mol
InChI Key: PQNIPAGBGCEHIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, has been reported. These compounds were synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing various pyridazine derivatives, including 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one analogs, to explore their chemical properties and potential applications. Studies involve detailed structural analysis using techniques such as X-ray diffraction (XRD), density functional theory (DFT) calculations, and Hirshfeld surface analysis to understand the molecular arrangement and stability of these compounds (Sallam et al., 2021).

Biological Activity and Pharmaceutical Potential

  • Antimicrobial Activity: Some derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies aim to identify new therapeutic agents for treating infections (El-Salam et al., 2013).
  • Antiproliferative Activity: Investigations into the antiproliferative activities of triazolopyridazine derivatives on cancer cell lines indicate their potential as cancer therapeutics. The modification of these compounds could lead to the development of new anticancer drugs (Ilić et al., 2011).
  • Antihistaminic and Anti-inflammatory Activities: Some pyridazine derivatives have been evaluated for their antihistaminic and anti-inflammatory activities, suggesting potential applications in treating allergic conditions and inflammation (Gyoten et al., 2003).

Chemical Properties and Reactivity

The research also delves into the chemical properties and reactivity of these compounds, including their energy frameworks, HOMO-LUMO gap, and intermolecular interactions. Such studies are crucial for understanding how these compounds interact at the molecular level, which is essential for designing drugs with targeted properties (Sallam et al., 2021).

properties

IUPAC Name

6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNIPAGBGCEHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423309
Record name 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

CAS RN

39030-53-0
Record name 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YQ Zhu, XH Hu, H Xu, Y Wang, XM Zou - Arkivoc, 2008 - arkat-usa.org
A series of novel 8-(3-(trifluoromethyl) phenyl)-6-methyl-[1, 2, 4] triazolo [4, 3-b] pyridazin-3 (2H)-one derivatives were designed, synthesized and evaluated for their bioactivities. Some …
Number of citations: 2 www.arkat-usa.org

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